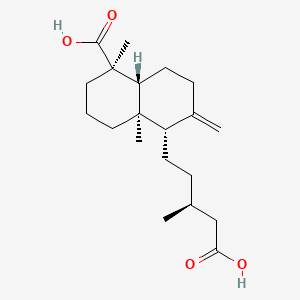
Pinifolic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pinifolic Acid is a natural product found in Picea mariana, Pinus sylvestris, and other organisms with data available.
科学研究应用
Pharmacological Applications
1.1 Antimicrobial Activity
Pinifolic acid has demonstrated significant antimicrobial properties. A study isolated various compounds from Pinus sylvestris, including this compound, and tested their efficacy against multiple bacterial strains. Results indicated that this compound exhibited notable antibacterial activity, suggesting its potential as a natural antimicrobial agent .
1.2 Cytotoxic Effects
Research has shown that extracts containing this compound display cytotoxic effects against human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The study utilized repeated column chromatography to isolate this compound and assess its biological activity, revealing promising results in inhibiting cell proliferation .
1.3 Antiparasitic Properties
This compound has also been investigated for its antiparasitic effects. In vitro studies indicated that it could inhibit the growth of certain parasites, presenting a potential avenue for developing new antiparasitic medications .
Botanical Research
2.1 Genetic Marker in Scots Pine
This compound serves as a stable genetic marker for studies involving Pinus sylvestris. Its presence in two forms (free dicarboxylic acid and as part of resin acids) allows researchers to track genetic variations and inheritance patterns within pine populations . This application is crucial for conservation genetics and breeding programs aimed at enhancing resilience to environmental stressors.
2.2 Phytochemical Studies
Extensive phytochemical analyses have been conducted to characterize the composition of pine needle extracts, with this compound being a major component. This research contributes to understanding the ecological roles of these compounds in forest ecosystems and their interactions with herbivores and pathogens .
Environmental Applications
3.1 Role in Ecosystem Dynamics
This compound's presence in coniferous forests contributes to the chemical ecology of these environments. Its antimicrobial properties may play a role in soil health by inhibiting pathogenic microorganisms, thus supporting plant health and biodiversity .
3.2 Bioremediation Potential
Given its bioactive properties, there is potential for utilizing this compound in bioremediation strategies aimed at detoxifying contaminated environments. Its ability to interact with various biological systems could be harnessed to mitigate pollutants effectively .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
属性
CAS 编号 |
1412-99-3 |
|---|---|
分子式 |
C20H32O4 |
分子量 |
336.47 |
IUPAC 名称 |
(1R,4aR,5S,8aR)-5-[(3S)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24)/t13-,15-,16+,19+,20+/m0/s1 |
SMILES |
CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















